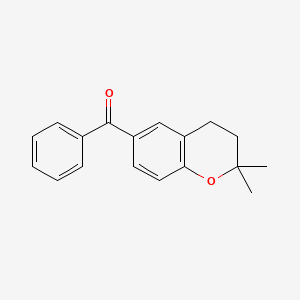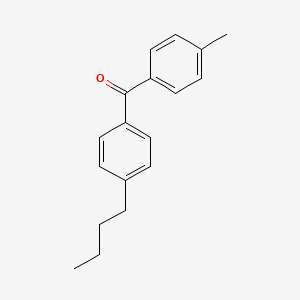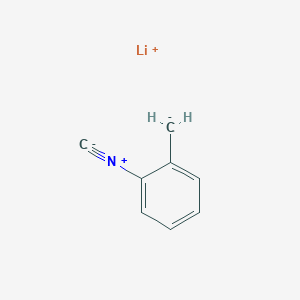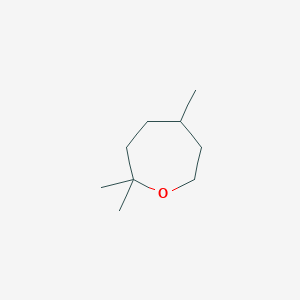
2,2,5-Trimethyloxepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,5-Trimethyloxepane is an organic compound belonging to the class of oxepanes, which are seven-membered cyclic ethers This compound is characterized by the presence of three methyl groups attached to the second and fifth carbon atoms of the oxepane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,5-Trimethyloxepane typically involves the cyclization of suitable precursors under controlled conditions. One common method is the acid-catalyzed cyclization of 2,2,5-trimethyl-1,6-hexanediol. The reaction is carried out in the presence of a strong acid such as sulfuric acid or p-toluenesulfonic acid, which facilitates the formation of the oxepane ring.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 2,2,5-Trimethyloxepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxepane derivatives with functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols or alkanes.
Substitution: The methyl groups on the oxepane ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as halides (Cl-, Br-) or alkoxides (RO-) can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxepane-2,5-dione, while reduction could produce 2,2,5-trimethylhexanol.
Aplicaciones Científicas De Investigación
2,2,5-Trimethyloxepane has a wide range of applications in scientific research, including:
Chemistry: It is used as a solvent and reagent in organic synthesis, particularly in the formation of complex cyclic structures.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: this compound is used in the production of specialty chemicals, polymers, and materials with unique properties.
Mecanismo De Acción
The mechanism by which 2,2,5-Trimethyloxepane exerts its effects depends on its specific application. In chemical reactions, the compound acts as a nucleophile or electrophile, participating in various reaction pathways. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
2,2,5-Trimethylhexane: A structurally similar compound with different chemical properties and applications.
2,2,5,5-Tetramethyloxolane: Another cyclic ether with four methyl groups, known for its use as a green solvent.
Uniqueness: 2,2,5-Trimethyloxepane is unique due to its specific ring structure and the positioning of its methyl groups, which confer distinct chemical reactivity and physical properties. This makes it valuable in applications where other similar compounds may not be suitable.
Propiedades
Número CAS |
62994-72-3 |
|---|---|
Fórmula molecular |
C9H18O |
Peso molecular |
142.24 g/mol |
Nombre IUPAC |
2,2,5-trimethyloxepane |
InChI |
InChI=1S/C9H18O/c1-8-4-6-9(2,3)10-7-5-8/h8H,4-7H2,1-3H3 |
Clave InChI |
BGWUIOIWSRFDSY-UHFFFAOYSA-N |
SMILES canónico |
CC1CCC(OCC1)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


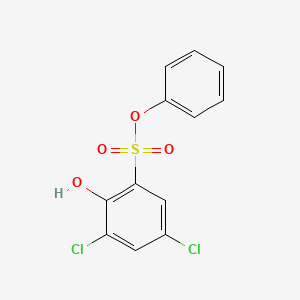
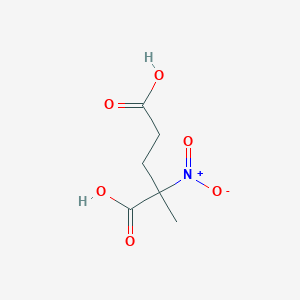
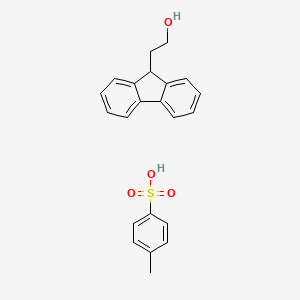
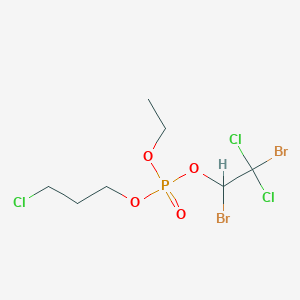
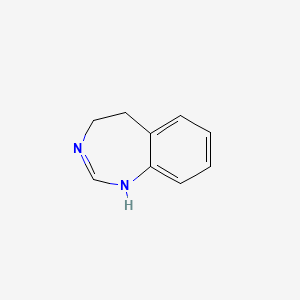

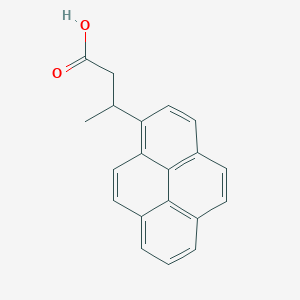
![1,1'-[3-Methyl-2-(propan-2-yl)but-1-ene-1,1-diyl]dicyclopropane](/img/structure/B14507292.png)
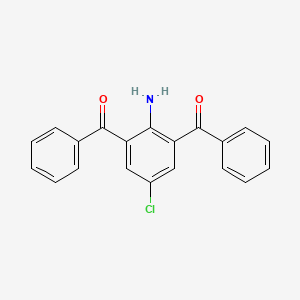
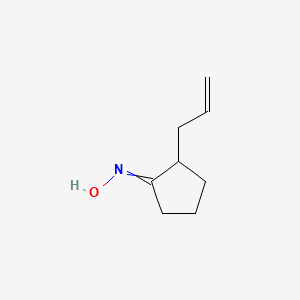
![[(Dichlorophosphanyl)methyl]phosphonic dichloride](/img/structure/B14507307.png)
